molecular formula C14H15BrN4O2S B2610648 3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034498-66-1

3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2610648
CAS No.: 2034498-66-1
M. Wt: 383.26
InChI Key: YMAUKRPEEDPXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide: is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a bromopyrimidine moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Bromopyrimidine Moiety: The bromopyrimidine group is attached through a nucleophilic substitution reaction, where a bromopyrimidine derivative reacts with the piperidine ring.

    Incorporation of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, involving a thiophene boronic acid and a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction control to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide depends on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, depending on its binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-chloropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
  • 3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
  • 3-((5-methylpyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Uniqueness

The presence of the bromopyrimidine moiety in 3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide imparts unique reactivity and potential biological activity compared to its analogs with different substituents on the pyrimidine ring. This uniqueness can be exploited in the design of compounds with specific desired properties.

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2S/c15-10-7-16-13(17-8-10)21-11-3-1-5-19(9-11)14(20)18-12-4-2-6-22-12/h2,4,6-8,11H,1,3,5,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAUKRPEEDPXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.